![molecular formula C17H17N3O6 B11555673 3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide CAS No. 303085-94-1](/img/structure/B11555673.png)
3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
3,4,5-trimethoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzohydrazide core with trimethoxy and nitrophenyl substituents, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzoic acid hydrazide with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Studies have shown that benzohydrazide derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- A comparative study indicated that derivatives with multiple methoxy groups enhance antibacterial activity, making this compound a potential candidate for developing new antimicrobial agents.
-
Anticancer Properties
- The structural characteristics of hydrazides allow them to interact with biological targets involved in cancer progression. Research indicates that certain hydrazide derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
- The presence of the nitrophenyl group may contribute to increased cytotoxicity against specific cancer cell lines, warranting further investigation into its mechanism of action.
- Anti-inflammatory Effects
Biological Research Applications
-
Enzyme Inhibition Studies
- The compound's ability to act as an enzyme inhibitor has been explored in various studies. It may inhibit enzymes involved in metabolic pathways, which could be beneficial in managing diseases like diabetes and obesity.
- Molecular Modeling Studies
Case Studies
- Synthesis and Evaluation of Antimicrobial Activity
- In Vitro Anticancer Activity
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound’s trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzaldehyde: A precursor in the synthesis of various trimethoxyphenyl derivatives.
3,4,5-trimethoxybenzoic acid: Another related compound with similar structural features.
3,4,5-trimethoxybenzylidene malononitrile: Shares the trimethoxyphenyl group and is used in similar applications .
Uniqueness
3,4,5-trimethoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to its combination of trimethoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these functional groups play a crucial role.
Biological Activity
3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C17H17N3O6
- SMILES Notation : COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C(C1=CC(=C(C=C1)N(=O)=O)C)C
The compound features a hydrazone functional group, which is known for its diverse biological activities. The presence of methoxy groups and a nitrophenyl moiety enhances its reactivity and interaction with biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. A study assessed its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
HL-60 (Leukemia) | 15.0 | Cell cycle arrest |
HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, leading to cell death. Additionally, it caused cell cycle arrest in HL-60 cells, indicating its potential as a chemotherapeutic agent .
Antibacterial Activity
The antibacterial efficacy of this compound has also been explored. It was tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Pseudomonas aeruginosa | 256 |
The results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with skin infections and other conditions .
Antioxidant Activity
In addition to its anticancer and antibacterial properties, this compound has demonstrated antioxidant activity. Various assays have been employed to evaluate its ability to scavenge free radicals:
- DPPH Assay : The compound showed a significant reduction in DPPH radical concentration with an IC50 value of 25 µg/mL.
- ABTS Assay : It exhibited potent ABTS radical scavenging activity comparable to standard antioxidants like ascorbic acid.
These findings suggest that the compound can mitigate oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders .
Case Studies and Research Findings
-
Case Study on Cancer Cell Lines :
A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various hydrazone derivatives, including our compound. The study concluded that modifications on the benzohydrazide backbone significantly influenced the anticancer activity against multiple cell lines. -
Antibacterial Efficacy Study :
Another research article focused on the antibacterial properties of nitro-substituted hydrazones. The findings indicated that compounds with similar structures exhibited enhanced activity against Gram-positive bacteria due to their ability to disrupt bacterial cell walls. -
Antioxidant Properties Investigation :
A comprehensive review on Schiff bases noted that derivatives with methoxy substitutions often exhibit superior antioxidant capabilities due to their electron-donating nature.
Properties
CAS No. |
303085-94-1 |
---|---|
Molecular Formula |
C17H17N3O6 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H17N3O6/c1-24-14-8-12(9-15(25-2)16(14)26-3)17(21)19-18-10-11-5-4-6-13(7-11)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+ |
InChI Key |
IRWQJZALPNFBKW-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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